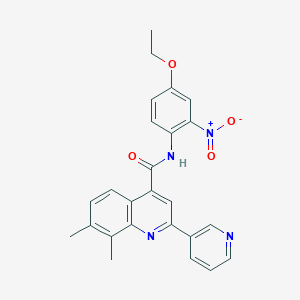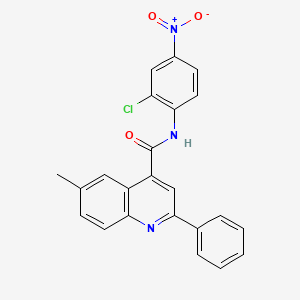![molecular formula C25H26N2O2 B4162405 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162405.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide, also known as CEQ, is a small molecule that has been studied extensively for its potential use in scientific research. CEQ is a quinolinecarboxamide derivative that has shown promise in a variety of applications, including as an anti-cancer agent and as a tool for studying the mechanisms of cancer cell growth and proliferation. In
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer, both in vitro and in vivo. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a useful tool for developing new cancer therapies.
作用機序
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and pyruvate kinase, which are critical for energy production in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase, which is associated with decreased cell proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the expression of various genes involved in cancer cell growth and survival, including Bcl-2 and survivin.
実験室実験の利点と制限
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to have low toxicity in normal cells, suggesting that it may be a safe tool for studying cancer biology. However, there are also some limitations to using N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide in lab experiments. It has relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not yet fully understood, which may limit its usefulness in some applications.
将来の方向性
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide. One area of interest is in developing new cancer therapies based on the molecule. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo and its potential for use in combination with other cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide, which may lead to the identification of new targets for cancer therapy. Finally, there is potential for using N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide as a tool for studying the mechanisms of cancer cell growth and proliferation, which may lead to new insights into the biology of cancer.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-14-8-6-12-20(24)23-17-21(19-11-5-7-13-22(19)27-23)25(28)26-16-15-18-9-3-2-4-10-18/h5-9,11-14,17H,2-4,10,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSVLIOPWBSTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B4162381.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)
![6-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162399.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2-methoxyphenyl)quinoline](/img/structure/B4162411.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B4162412.png)
![2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162419.png)

![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162426.png)
![isopropyl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4162433.png)
![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162437.png)